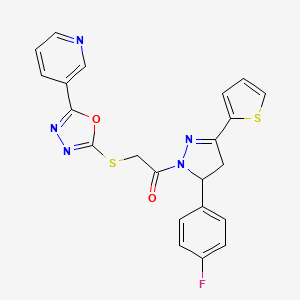

![molecular formula C22H17ClN2OS2 B2594505 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide CAS No. 307510-81-2](/img/structure/B2594505.png)

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been studied extensively due to their diverse biological activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as X-ray crystallography . The structure is likely to be influenced by the presence of the benzothiazole ring and the various substituents attached to it.Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the substituents present on the benzothiazole ring. For example, they can participate in reactions involving their amino group or other functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary depending on their specific structure. For example, some benzothiazole derivatives exhibit luminescent properties .Applications De Recherche Scientifique

Anti-Tubercular Activity

Benzothiazole derivatives have been studied for their potential as anti-tubercular agents. The compound may inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Synthesis techniques like diazo-coupling and Knoevenagel condensation have been employed to create benzothiazole derivatives with enhanced inhibitory potency against this pathogen .

Antibacterial Properties

The benzothiazole moiety is associated with significant antibacterial properties. Research indicates that certain benzothiazole derivatives exhibit promising activity against various bacterial strains, including Staphylococcus aureus. These compounds can be synthesized using methods like hydroxybenzotriazole-mediated synthesis and are characterized by their ability to inhibit bacterial growth at specific minimum inhibitory concentrations .

Anti-Inflammatory Applications

Benzothiazole derivatives have been explored for their anti-inflammatory properties. They may work by inhibiting cyclooxygenase enzymes, which play a key role in the inflammatory process. Molecular docking studies suggest that these compounds can bind effectively to protein receptors, potentially reducing inflammation .

Quorum Sensing Inhibition

Quorum sensing is a mechanism by which bacteria communicate and coordinate behavior such as biofilm formation and virulence factor production. Benzothiazole derivatives have been identified as potential quorum sensing inhibitors, which could disrupt these bacterial communication pathways and attenuate pathogenicity without exerting selective pressure for antibiotic resistance .

Anticancer Research

Benzothiazole derivatives have been designed as topoisomerase inhibitors, which are crucial in the replication of cancer cells. These compounds have shown anti-proliferative effects against various human cancer cell lines, indicating their potential as therapeutic agents in cancer treatment .

Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, benzothiazole derivatives have been utilized in the development of organic light-emitting diodes. Due to their luminescent properties, these compounds can serve as dopant emitters in OLEDs, contributing to the advancement of display and lighting technologies .

Mécanisme D'action

Target of action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities

Mode of action

For example, some benzothiazole derivatives work by inhibiting the cyclooxygenase (COX) enzymes .

Biochemical pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. .

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2OS2/c23-15-9-3-1-7-13(15)20(26)25-22-19(14-8-2-5-11-17(14)27-22)21-24-16-10-4-6-12-18(16)28-21/h1,3-4,6-7,9-10,12H,2,5,8,11H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCGRMZIGUPOQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methoxyphenyl)-1-ethenesulfonamide](/img/structure/B2594422.png)

![4-methyl-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2594425.png)

![4-[6-[4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2594426.png)

![3-((5-((2-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2594427.png)

![2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2594428.png)

![{7-[(Difluoromethyl)sulfanyl]-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl}methanol](/img/structure/B2594430.png)

![5-Azaspiro[3.4]octan-6-ylmethanol](/img/structure/B2594432.png)

![1-[(4-{2-[3,4-dihydro-1(2H)-naphthalenyliden]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2594439.png)

![Ethyl 2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2594440.png)

![N-(2-chlorobenzyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2594441.png)

![3-(Methoxymethyl)-5-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2594442.png)

![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2594444.png)